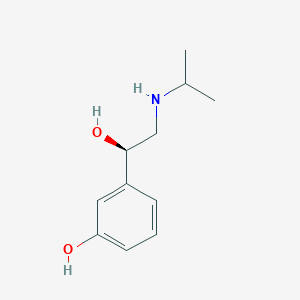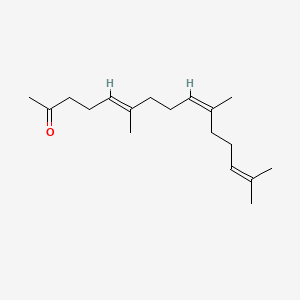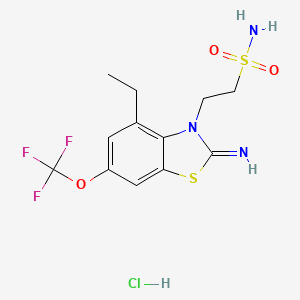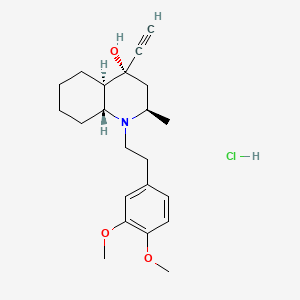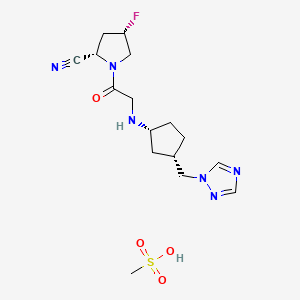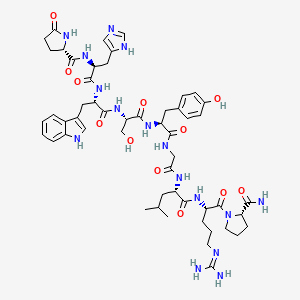
Triamcinolone methyl ethyl ketal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triamcinolone methyl ethyl ketal is a synthetic derivative of triamcinolone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by the presence of a ketal group, which is formed by the reaction of a ketone with an alcohol. The addition of the ketal group can modify the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially enhancing its stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of triamcinolone methyl ethyl ketal typically involves the ketalization of triamcinolone with methanol and ethanol in the presence of an acid catalyst. The reaction proceeds smoothly under mild conditions, with the ketone group of triamcinolone reacting with the alcohols to form the ketal. Common acid catalysts used in this reaction include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors, which allow for precise control over reaction conditions and improved yield. The process involves the continuous addition of triamcinolone, methanol, ethanol, and the acid catalyst into the reactor, with the product being continuously removed. This method enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Triamcinolone methyl ethyl ketal can undergo various chemical reactions, including:
Hydrolysis: The ketal group can be hydrolyzed back to the original ketone and alcohols in the presence of aqueous acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ketal group can participate in substitution reactions, where one of the alkoxy groups is replaced by another substituent.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under acidic or basic conditions.
Major Products Formed
Hydrolysis: Triamcinolone, methanol, and ethanol.
Oxidation: Oxidized derivatives of triamcinolone.
Reduction: Reduced derivatives of triamcinolone.
Substitution: Substituted ketal derivatives.
科学研究应用
Triamcinolone methyl ethyl ketal has several scientific research applications, including:
Chemistry: Used as a model compound to study ketalization and deketalization reactions.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
作用机制
The mechanism of action of triamcinolone methyl ethyl ketal involves its interaction with glucocorticoid receptors in the body. Upon binding to these receptors, the compound modulates the expression of various genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation and proliferation .
相似化合物的比较
Similar Compounds
Triamcinolone acetonide: Another derivative of triamcinolone with a cyclic ketal group.
Triamcinolone hexacetonide: A more stable form of triamcinolone with enhanced anti-inflammatory properties.
Dexamethasone: A potent glucocorticoid with similar anti-inflammatory and immunosuppressive effects.
Uniqueness
Triamcinolone methyl ethyl ketal is unique due to its specific ketal structure, which can enhance its stability and modify its pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications, offering advantages over other similar compounds in terms of stability and efficacy .
属性
CAS 编号 |
3793-07-5 |
|---|---|
分子式 |
C25H33FO6 |
分子量 |
448.5 g/mol |
IUPAC 名称 |
(1S,2S,4R,8S,9S,11S,12R,13S)-6-ethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H33FO6/c1-5-23(4)31-20-11-17-16-7-6-14-10-15(28)8-9-21(14,2)24(16,26)18(29)12-22(17,3)25(20,32-23)19(30)13-27/h8-10,16-18,20,27,29H,5-7,11-13H2,1-4H3/t16-,17-,18-,20+,21-,22-,23?,24-,25+/m0/s1 |
InChI 键 |
MMLFSXCKTQKXIY-CSLPMHSKSA-N |
手性 SMILES |
CCC1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)C |
规范 SMILES |
CCC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


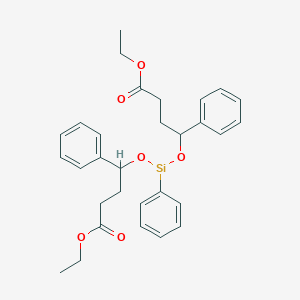

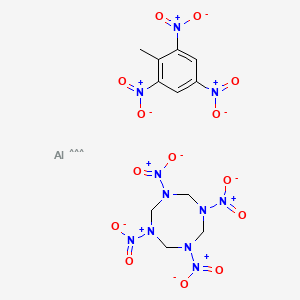
![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)
